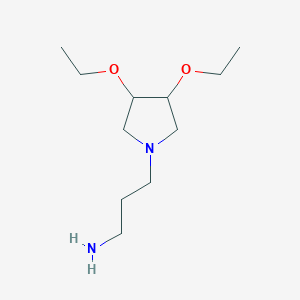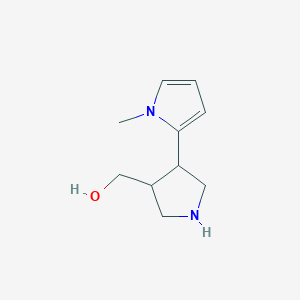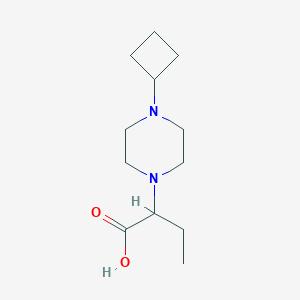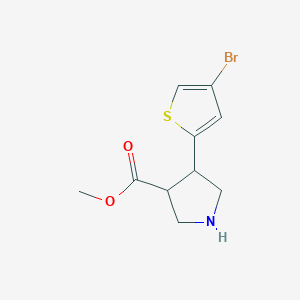
3-(3,4-Diethoxypyrrolidin-1-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Diethoxypyrrolidin-1-yl)propan-1-amine is a chemical compound with the molecular formula C11H24N2O2 . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular structure of 3-(3,4-Diethoxypyrrolidin-1-yl)propan-1-amine consists of a pyrrolidine ring with two ethoxy groups attached at the 3 and 4 positions. A propylamine chain is attached at the 3 position of the pyrrolidine ring .Wissenschaftliche Forschungsanwendungen
Amine-functionalized Compounds in Biomedical Applications
Amine-functionalized compounds, including those related to pyrrolidine structures, have shown promise in biomedical applications. For instance, chitosan-catechol, a polymer derived from chitin and functionalized with catechol groups, demonstrates excellent biocompatibility and adhesive properties, making it suitable for wound healing patches and tissue sealants. This suggests that compounds with similar functionalities, such as 3-(3,4-Diethoxypyrrolidin-1-yl)propan-1-amine, could have potential applications in biomedical materials due to their ability to form strong adhesions to biological tissues under wet conditions (Ryu, Hong, & Lee, 2015).
Advanced Oxidation Processes for Degradation of Hazardous Compounds
Research into nitrogen-containing compounds, including amines, has highlighted their resistance to conventional degradation processes. Advanced Oxidation Processes (AOPs) have been identified as effective for the mineralization of such compounds, improving the efficacy of treatment schemes. This indicates the potential for compounds like 3-(3,4-Diethoxypyrrolidin-1-yl)propan-1-amine to be used in environmental applications, particularly in the degradation of persistent organic pollutants (Bhat & Gogate, 2021).
Amine-functionalized Metal–Organic Frameworks
Amine-functionalized Metal–Organic Frameworks (MOFs) are noted for their CO2 capture capabilities due to the strong interaction between CO2 and amino functionalities. This suggests that similarly functionalized organic compounds could be utilized in gas separation and storage applications, offering pathways for environmental management and sustainability (Lin, Kong, & Chen, 2016).
Synthesis and Structural Properties
The synthesis and investigation of compounds with amine and pyrrolidine functionalities have been a subject of study, offering insights into their potential applications in creating novel materials with desired properties. For example, the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones involves reactions that could be relevant for the synthesis of related compounds, highlighting the versatility and potential of these chemical structures in organic synthesis and material science (Issac & Tierney, 1996).
Eigenschaften
IUPAC Name |
3-(3,4-diethoxypyrrolidin-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-3-14-10-8-13(7-5-6-12)9-11(10)15-4-2/h10-11H,3-9,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXFNCZICQYRQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OCC)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1478216.png)


![(1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-yl)methanol](/img/structure/B1478219.png)




![4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B1478229.png)


![(2-Azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1478234.png)